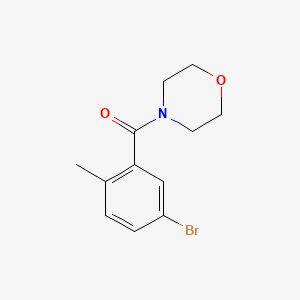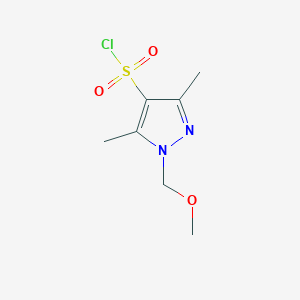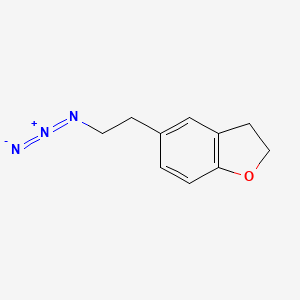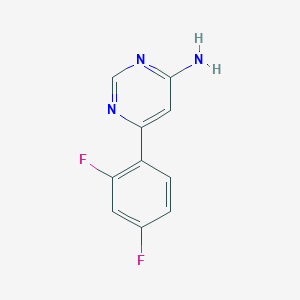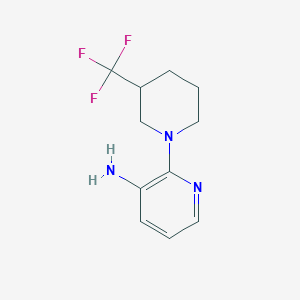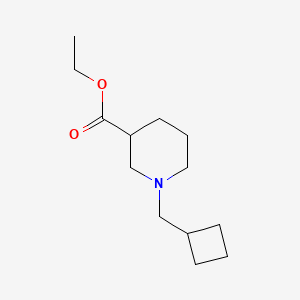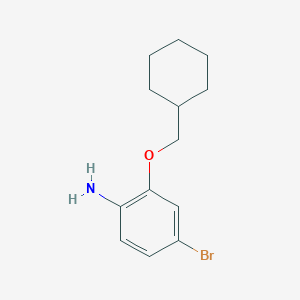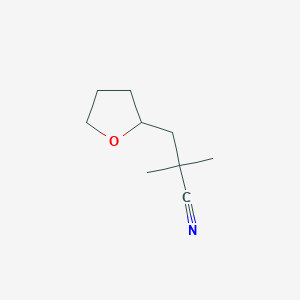
6-Bromo-N2-(pentan-3-yl)pyrazine-2,3-diamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Produits pharmaceutiques
Le squelette pyrrolopyrazine, qui comprend le « 6-Bromo-N2-(pentan-3-yl)pyrazine-2,3-diamine », est connu pour sa large gamme d’activités biologiques. Ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques en raison de ses propriétés antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes et antitumorales potentielles . Sa structure en fait un candidat précieux pour la découverte et la conception de médicaments.
Matériaux organiques
En raison de la présence d’hétérocycles contenant de l’azote, des composés comme le « this compound » sont utilisés dans la création de matériaux organiques. Ces matériaux peuvent avoir des applications dans l’électronique, la photonique et comme composants dans les semi-conducteurs organiques .
Synthèse de produits naturels
Les dérivés de pyrrolopyrazine ont été isolés de diverses sources naturelles, notamment les plantes, les microbes et la vie marine. Le composé en question pourrait être synthétisé pour imiter ou améliorer les propriétés de ces produits naturels, ce qui pourrait conduire à de nouvelles découvertes dans ce domaine .
Inhibition de la kinase
Ce composé appartient à la catégorie des dérivés de pyrrolopyrazine qui ont montré une activité significative dans l’inhibition de la kinase. Ceci est particulièrement important dans le traitement des maladies où la signalisation de la kinase est dysrégulée, comme le cancer .
Applications antibactériennes et antifongiques
La recherche indique que les dérivés de pyrrolopyrazine présentent de fortes activités antibactériennes et antifongiques. “this compound” pourrait être exploré comme composé principal dans le développement de nouveaux antibiotiques et antifongiques .
Recherche antivirale
Les propriétés antivirales des dérivés de pyrrolopyrazine en font des candidats pour le développement de nouveaux médicaments antiviraux. Ce composé pourrait être particulièrement utile dans la recherche contre les virus qui ont développé une résistance aux médicaments actuels .
Propriétés antioxydantes
Les composés aux propriétés antioxydantes sont essentiels pour lutter contre le stress oxydatif dans les systèmes biologiques. “this compound” pourrait être utilisé dans la recherche axée sur la prévention ou le traitement des maladies associées aux dommages oxydatifs .
Synthèse chimique et méthodologie
La structure du composé permet diverses voies de synthèse, notamment la cyclisation, l’annulation de cycle et la cycloaddition. Il peut servir de composé modèle pour développer de nouvelles méthodes de synthèse ou améliorer les méthodes existantes en chimie médicinale .
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are regulated by these signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tyrosine kinases without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings suggest that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, by inhibiting tyrosine kinases, the compound can affect the metabolic flux through pathways that are regulated by these enzymes . This can lead to changes in metabolite levels and alterations in cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity.
Propriétés
IUPAC Name |
5-bromo-3-N-pentan-3-ylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4/c1-3-6(4-2)13-9-8(11)12-5-7(10)14-9/h5-6H,3-4H2,1-2H3,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNVEJXWVITNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



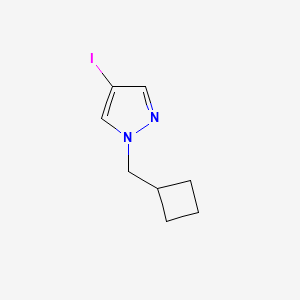
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)


![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
